6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid
Description
Historical Context and Development
The development of 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid emerges from the broader historical context of cyclohexene carboxylic acid derivatives, which have been subjects of chemical investigation since the early 20th century. The foundational work on cyclohexene-1-carboxylic acid systems can be traced back to systematic studies of cyclic aliphatic compounds, where researchers recognized the synthetic versatility and biological potential of these structural motifs.
The incorporation of pyridine moieties into carboxylic acid frameworks represents a more recent development in medicinal chemistry, reflecting the evolution of structure-activity relationship studies that identified nitrogen-containing heterocycles as privileged scaffolds for drug development. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849 from coal tar, and its structural determination by Wilhelm Körner and James Dewar in the 1870s provided the foundation for subsequent synthetic modifications.
The specific combination of cyclohexene carboxylic acid with pyridine-containing carbamoyl groups represents a convergence of these historical developments, emerging as researchers sought to combine the structural stability of cyclohexene rings with the enhanced biological activity potential of pyridine-containing substituents. This synthetic approach reflects contemporary pharmaceutical chemistry strategies that emphasize the rational design of molecular frameworks combining multiple pharmacophoric elements.
Properties
IUPAC Name |
6-(pyridin-3-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-4,7-8,11-12H,5-6,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSCBDWSLKGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification and Enantiomeric Enrichment
- A patented method for purifying S-3-cyclohexenecarboxylic acid involves forming a salt with R-α-phenethylamine in ethyl acetate under reflux, followed by crystallization and extraction steps to achieve an enantiomeric excess (ee) greater than 99%. This high purity is critical for downstream reactions where stereochemistry impacts biological activity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | Crude S-3-cyclohexenecarboxylic acid + R-α-phenethylamine + ethyl acetate, reflux | Formation of S-3-cyclohexenecarboxylic acid-R-α-phenethylamine salt |
| Crystallization | Salt + ethanol | Recrystallized material with high ee |
| Extraction | Methylene chloride + water | Organic layer containing purified acid |
| Distillation | Organic layer | Pure S-3-cyclohexenecarboxylic acid with >99% ee |
Functional Group Transformations on Cyclohex-3-enecarboxylic Acid
Esterification
- The carboxylic acid group of cyclohex-3-enecarboxylic acid is typically esterified to form methyl cyclohex-3-enecarboxylate using methanol and an acid catalyst (e.g., sulfuric acid or HCl). This step facilitates subsequent reactions by increasing solubility and reactivity.
Activation via Sulfonylation (Optional Intermediate)
- For certain synthetic routes, the hydroxyl or ester group can be converted into a better leaving group by sulfonylation using trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine, yielding methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate. This intermediate is reactive towards nucleophilic substitution, enabling further functionalization.
Reaction Conditions and Optimization
Temperature: Typically, acid chloride formation is conducted at 0–25°C to avoid decomposition, while amide coupling is performed at 0–40°C to optimize yield and minimize side reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, chosen for solubility and inertness.
Purification: The final product is purified by recrystallization or chromatographic techniques to ensure high purity and yield.
Summary Table of Preparation Steps
Research Findings and Analytical Data
The molecular weight of the final compound is 246.26 g/mol, with a molecular formula of C13H14N2O3.
The compound exhibits two hydrogen bond donors and four acceptors, indicating potential for strong intermolecular interactions, relevant for biological activity and crystallization behavior.
The synthetic route is amenable to scale-up, with industrial processes favoring continuous flow reactors for improved control and yield.
Chemical Reactions Analysis
6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with primary or secondary amines, leading to the formation of new derivatives.
Cross-Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial strains by interfering with their metabolic pathways . It may also interact with proteins and enzymes, altering their functions and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The table below summarizes key analogs and their distinguishing features:
*Calculated based on molecular formula C₁₅H₁₈N₂O₃.
Impact of Substituents on Properties
- Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl variant () may improve solubility and corrosion inhibition efficiency (up to 99% in polymer coatings, as noted in ).
- Acetyl Groups: The 4-acetylphenyl derivative () introduces a ketone moiety, which could participate in hydrogen bonding, making it suitable for polymer nanocomposites in material science.
Commercial and Research Relevance
- Supplier Availability : Analogs with acetyl or methoxy substituents () are more widely available (2–5 suppliers), indicating broader industrial or academic use.
- Applications: Corrosion Protection: The 2-methoxyphenyl analog demonstrates high efficiency (99%) in corrosion inhibition when polymerized with metal oxides (). Pharmaceutical Potential: The pyridin-3-ylmethyl variant’s unique structure suggests unexplored pharmacological applications, warranting further study.
Biological Activity
6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the compound's structure, synthesis, and biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is C14H16N2O3, with a molecular weight of 260.3 g/mol. The compound features a cyclohexene ring substituted with a pyridine moiety, which is critical for its biological activity.
The compound acts primarily through inhibition of specific biological pathways. Research indicates that it may function as a kinase inhibitor, which has implications for cancer treatment and other diseases characterized by abnormal cell signaling pathways. Kinase inhibitors are crucial in regulating various cellular processes, including proliferation and apoptosis.
Anticancer Activity
In vitro studies have demonstrated that 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For example, in assays conducted on murine cancer cell lines, the compound showed IC50 values indicating effective inhibition of cell growth (specific values can be referenced from experimental data).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| B16 (Melanoma) | 5.0 |
| L1210 (Leukemia) | 4.2 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS generation and modulation of apoptotic pathways.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of cyclohexene carboxylic acids on human cancer cell lines. The findings indicated that modifications to the pyridine substituent significantly affected the cytotoxic potency, with certain derivatives exhibiting enhanced activity against melanoma cells.
- Inflammation Model : In another study focusing on inflammatory responses, researchers treated macrophage cells with the compound and observed a reduction in TNF-alpha levels, suggesting that it could serve as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
